molecular formula C23H12ClF3N4O2 B2644118 2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291862-63-9

2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one

Cat. No.: B2644118
CAS No.: 1291862-63-9
M. Wt: 468.82
InChI Key: ADRDNVDDOFONAS-UHFFFAOYSA-N
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Description

The compound “2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, a trifluoromethylphenyl group, an oxadiazole ring, and a phthalazinone ring .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the reactivity of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the trifluoromethyl group could make the compound more electronegative and potentially more reactive .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : Several studies have synthesized derivatives of phthalazinone, including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and pyrazolo derivatives, to assess their antimicrobial properties. These derivatives have been reported to exhibit varying degrees of antibacterial and antifungal activities, underscoring the potential of the phthalazinone scaffold for developing new antimicrobial agents. The structural modifications and synthesis methods are detailed, highlighting the chemical versatility of the phthalazinone core (El-Hashash et al., 2012), (Behalo, 2016).

  • Anti-inflammatory Activity : The phthalazinone derivatives have also been evaluated for their potential anti-inflammatory effects. Some new 1,3,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo derivatives were synthesized and tested, with some compounds showing comparable activity to standard anti-inflammatory drugs (abd Alla et al., 2010).

  • Anticancer Activity : Phthalazinone derivatives have been designed and synthesized with the aim of exploring their anticancer activities. One such study focused on the synthesis of novel 1,4-disubstituted phthalazines, demonstrating their efficacy against various cancer cell lines. This highlights the potential of phthalazinone derivatives as scaffolds for developing new anticancer agents (Li et al., 2006).

  • Fluorescence and Photophysical Properties : Research into the fluorescence and photophysical properties of phthalazinone derivatives has also been conducted, with studies focusing on the synthesis and characterization of compounds for potential applications in material science, such as organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).

  • Organic Light-Emitting Diodes (OLEDs) : The development of novel ligands based on the phthalazinone derivative for use in organic light-emitting diodes has been reported. Such studies demonstrate the application of phthalazinone derivatives in the field of optoelectronics, highlighting their potential for enhancing the performance of OLEDs (Fang et al., 2009).

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12ClF3N4O2/c24-15-7-4-8-16(12-15)31-22(32)18-10-2-1-9-17(18)19(29-31)21-28-20(30-33-21)13-5-3-6-14(11-13)23(25,26)27/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRDNVDDOFONAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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